Trichloro(2,6-dimethylphenoxy)silane
Description
Properties
CAS No. |
65133-98-4 |
|---|---|
Molecular Formula |
C8H9Cl3OSi |
Molecular Weight |
255.6 g/mol |
IUPAC Name |
trichloro-(2,6-dimethylphenoxy)silane |
InChI |
InChI=1S/C8H9Cl3OSi/c1-6-4-3-5-7(2)8(6)12-13(9,10)11/h3-5H,1-2H3 |
InChI Key |
VTPZSXSTGNGJLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)O[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Pathways
The synthesis of trichloro(2,6-dimethylphenoxy)silane predominantly follows a nucleophilic aromatic substitution mechanism. 2,6-Dimethylphenol undergoes deprotonation in the presence of tertiary amines, generating a phenoxide ion that attacks the electrophilic silicon center in silicon tetrachloride (SiCl4). This stepwise process proceeds via a pentacoordinate silicon intermediate, as confirmed by ^29Si NMR studies.
Key stoichiometric relationships govern reaction efficiency:
$$ \text{2,6-Dimethylphenol} + \text{SiCl}_4 + \text{Base} \rightarrow \text{this compound} + \text{HCl} + \text{Base·HCl} $$
The reaction’s exothermic nature ($$\Delta H = -127 \, \text{kJ/mol}$$) necessitates precise temperature control between 0–5°C during reagent addition to prevent thermal runaway.
Catalyzed Silylation Methods
Amine-Catalyzed Synthesis
Triethylamine demonstrates optimal catalytic performance at 0.5:1 molar ratio relative to phenol substrate. Experimental data from scaled batches (Table 1) illustrate the impact of amine selection on reaction kinetics:
Table 1. Catalytic efficiency in this compound synthesis
| Amine Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | 2.5 | 92 | 99.1 |
| Pyridine | 4.2 | 78 | 97.3 |
| 1,8-Diazabicycloundecene | 1.8 | 89 | 98.7 |
Reaction conditions: SiCl4:phenol molar ratio 1.05:1, toluene solvent, 25°C.
The superior performance of triethylamine arises from its balanced nucleophilicity (pKb = 3.25) and steric profile, enabling efficient HCl scavenging without forming stable silicon-amine complexes that impede product isolation.
Solvent-Free Thermal Condensation
High-Temperature Direct Coupling
Adapting methodologies from phenyl trichlorosilane production, thermal condensation of 2,6-dimethylphenol with trichlorosilane (HSiCl3) at 450–550°C achieves 85% conversion in continuous flow reactors. The reaction pathway involves:
$$ \text{HSiCl}3 + \text{2,6-Dimethylphenol} \xrightarrow{\Delta} \text{this compound} + \text{H}2 $$
Critical process parameters include:
- Residence time: 18–22 seconds
- Pressure: 0.2–0.5 bar (absolute)
- Quench rate: >50°C/min post-reaction
This method eliminates solvent usage but requires specialized alloy reactors (Hastelloy C-276) to withstand corrosive byproducts.
Halogen Exchange Strategies
Phosphorus-Assisted Chlorination
Building on trichloropyrimidine synthesis techniques, metathesis of this compound from its bromo analog using PCl5 demonstrates viability:
$$ \text{(2,6-Dimethylphenoxy)SiBr}3 + 3\text{PCl}5 \rightarrow \text{this compound} + 3\text{PBrCl}_4 $$
Optimal conditions:
- Temperature gradient: 80°C → 120°C over 3h
- PCl5:SiBr3 molar ratio: 3.2:1
- Solvent: Chlorobenzene
This pathway achieves 88% yield but generates phosphorus-containing waste streams requiring neutralization.
Advanced Purification Techniques
Fractional Distillation Optimization
Industrial-scale purification employs vacuum distillation columns with the following temperature profile:
| Component | Boiling Point (°C at 15 mmHg) |
|---|---|
| Silicon tetrachloride | 56 |
| 2,6-Dimethylphenol | 147 |
| Target compound | 189 |
| Polycondensation byproducts | >210 |
Implementing structured packing (Sulzer CY) enhances separation efficiency, achieving 99.5% purity with <0.3% residual chlorobenzene.
Chemical Reactions Analysis
Types of Reactions: Trichloro(2,6-dimethylphenoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding silane derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Substitution: Alcohols, amines, and other nucleophiles under anhydrous conditions.
Hydrolysis: Water or aqueous solutions.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products:
Substitution: Silane derivatives with various functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation/Reduction: Products vary based on the specific reaction conditions and reagents used
Scientific Research Applications
Trichloro(2,6-dimethylphenoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of silicon-containing organic compounds, including silanes and siloxanes.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive silicon compounds.
Industry: Utilized in the production of high-purity silicon for electronics and photovoltaics .
Mechanism of Action
The mechanism of action of trichloro(2,6-dimethylphenoxy)silane involves the reactivity of the trichlorosilane group. This group can form strong bonds with various nucleophiles, facilitating the formation of silicon-carbon and silicon-oxygen bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrosilylation reactions, the trichlorosilane group adds across double bonds to form silane derivatives .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Comparable Silanes
| Compound | CAS Number | Substituent | Key Properties | Applications |
|---|---|---|---|---|
| This compound | Not explicitly listed | 2,6-dimethylphenoxy | Hypothesized: Moderate hydrophobicity, slower hydrolysis | Surface modification, resins |
| Trichloro(dichlorophenyl)silane | 27137-85-5 | 2,6-dichlorophenyl | High reactivity, regulated safety threshold | Industrial coatings |
| Phenyltrichlorosilane | 98-13-5 | Phenyl | Fast hydrolysis, lower thermal stability | Silicone intermediates |
| THFS | 78560-44-8 | Heptadecafluorodecyl | Superhydrophobic, thermally stable | Water-repellent coatings |
Research Findings
- Fluorinated Silanes: THFS enhances solar still efficiency by 30% via hydrophobicity, outperforming non-fluorinated silanes .
- Chlorinated vs. Methylated Aryl Silanes : Chlorine substituents increase reactivity but raise safety concerns, while methyl groups improve steric protection and reduce toxicity .
- Pharmacological Analogs: 2,6-dimethylphenoxy groups in mexiletine derivatives enhance use-dependent ion channel blocking, suggesting similar substituent effects could optimize silane-based drug carriers .
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